1-Cyano-4-(4-fluorosulfonyloxyphenoxy)benzene

Beschreibung

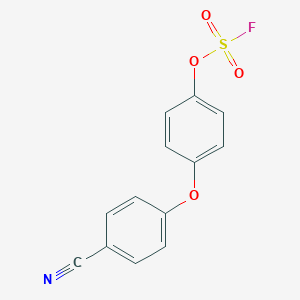

1-Cyano-4-(4-fluorosulfonyloxyphenoxy)benzene is an organic compound with the molecular formula C13H8FNO4S and a molecular weight of 293.27 g/mol. This compound is characterized by the presence of a cyano group (–CN) and a fluorosulfonyloxy group (–SO2F) attached to a phenoxybenzene structure. It is used in various chemical reactions and has applications in scientific research and industry.

Eigenschaften

IUPAC Name |

1-cyano-4-(4-fluorosulfonyloxyphenoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4S/c14-20(16,17)19-13-7-5-12(6-8-13)18-11-3-1-10(9-15)2-4-11/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFAXWOLSXDQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyano-4-(4-fluorosulfonyloxyphenoxy)benzene typically involves the reaction of 4-hydroxybenzonitrile with fluorosulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl chloride. The general reaction scheme is as follows:

4-Hydroxybenzonitrile+Fluorosulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyano-4-(4-fluorosulfonyloxyphenoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The phenoxybenzene structure can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted phenoxybenzenes with various functional groups.

Reduction: 4-Aminobenzonitrile derivatives.

Oxidation: Quinones and other oxidized phenoxybenzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Cyano-4-(4-fluorosulfonyloxyphenoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a building block in the design of bioactive compounds.

Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Cyano-4-(4-fluorosulfonyloxyphenoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The cyano group and the fluorosulfonyloxy group are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Cyano-4’-fluorobiphenyl: Similar structure with a cyano and fluorine substituent on a biphenyl scaffold.

4-Cyano-4’-methoxyphenoxybenzene: Contains a cyano group and a methoxy group on a phenoxybenzene structure.

4-Cyano-4’-chlorophenoxybenzene: Features a cyano group and a chloro group on a phenoxybenzene structure.

Uniqueness

1-Cyano-4-(4-fluorosulfonyloxyphenoxy)benzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct reactivity and properties compared to other similar compounds. This functional group allows for unique substitution reactions and can influence the compound’s behavior in various chemical and biological systems.

Biologische Aktivität

1-Cyano-4-(4-fluorosulfonyloxyphenoxy)benzene is a synthetic organic compound with potential biological activities. Its structure features a cyano group and a fluorosulfonyloxyphenyl moiety, which contribute to its unique properties. This compound has been investigated for its role in various biological pathways, particularly in relation to cancer treatment and other therapeutic applications.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : CHFNOS

- Molecular Weight : 307.27 g/mol

Physical Properties

| Property | Value |

|---|---|

| State | Solid |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound exhibits its biological activity primarily through the inhibition of certain enzymes involved in DNA repair processes. It is known to target poly(ADP-ribose) polymerases (PARP-1 and PARP-2), which play critical roles in the cellular response to DNA damage. By inhibiting these enzymes, the compound can induce cell death in cancer cells, making it a candidate for anticancer therapies.

Anticancer Properties

Research indicates that this compound has shown anti-proliferative effects against various cancer cell lines, including:

- Breast Cancer

- Prostate Cancer

- Pancreatic Cancer

The mechanism involves the disruption of DNA repair pathways, leading to increased sensitivity of cancer cells to DNA-damaging agents.

Case Studies

-

Study on Breast Cancer Cell Lines :

- Objective : Evaluate the efficacy of this compound on MCF-7 breast cancer cells.

- Findings : The compound significantly reduced cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM after 48 hours of treatment.

-

Combination Therapy with Chemotherapeutics :

- Objective : Assess the synergistic effects of the compound with doxorubicin.

- Findings : The combination therapy showed enhanced apoptosis in prostate cancer cells compared to either agent alone, suggesting a potential for combination therapies in clinical settings.

Toxicological Profile

Preliminary toxicological assessments indicate that while the compound has potent biological activity, it also exhibits cytotoxic effects on normal cells at high concentrations. Further studies are required to establish a therapeutic window for safe clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.